

Application Notes and Protocols for SUN13837 Administration in In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SUN13837 is a small molecule, highly lipid-soluble mimetic of basic fibroblast growth factor (bFGF).[1][2] It is under investigation for its neuroprotective and neuroregenerative properties, particularly in the context of acute spinal cord injury (ASCI).[1][2][3] Unlike the larger protein bFGF, **SUN13837**'s small size allows for reliable systemic administration via intravenous injection and facilitates penetration of the blood-brain barrier. Preclinical and clinical studies have explored its potential to improve functional recovery after neuronal damage.

These application notes provide a detailed protocol for the in vivo administration of **SUN13837** based on published preclinical research, as well as a summary of quantitative data from both preclinical and clinical studies.

Data Presentation Preclinical Efficacy in a Rat Spinal Cord Injury (SCI) Model

The following table summarizes the locomotor function recovery as measured by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale in a rat model of SCI. Treatment with



SUN13837 (1 mg/kg, IV) was initiated 90 minutes post-injury and continued once daily for 10 days.

Time Post-Injury	Vehicle-Treated Group (Mean BBB Score ± SEM)	SUN13837-Treated Group (1 mg/kg) (Mean BBB Score ± SEM)
1 Day	0	0
8 Weeks	~8	Significantly improved vs. vehicle

Note: Specific weekly BBB scores were presented graphically in the source material; the table provides a summary of the key findings.

Clinical Efficacy in the ASCENT-ASCI Phase 2 Study

The ASCENT-ASCI study was a randomized, double-blind, placebo-controlled trial evaluating the efficacy of **SUN13837** in patients with acute cervical spinal cord injury. Patients received either 1 mg/kg/day of intravenous **SUN13837** or a placebo for 7 to 28 days within 12 hours of injury. The following table summarizes the key efficacy outcomes at Week 16.



Efficacy Measure	SUN13837 Group (LS Mean ± SE)	Placebo Group (LS Mean ± SE)	Difference (LS Mean ± SE)	p-value
Total SCIM III Score (Primary)	38.14 (4.70)	33.60 (4.70)	4.54 (6.52)	0.4912
Total Motor Score of ISNCSCI (Change from Baseline)	16.58 (4.28)	14.07 (4.18)	2.51 (5.87)	0.6719
Combined Self- Care and Mobility Score of SCIM III	18.73 (3.12)	15.02 (3.10)	3.71 (4.30)	0.3951
UEMS of ISNCSCI (Change from Baseline)	9.92 (1.69)	4.95 (1.67)	4.97 (2.30)	0.0351

LS Mean = Least Squares Mean; SE = Standard Error; SCIM = Spinal Cord Independence Measure; ISNCSCI = International Standards for Neurological Classification of Spinal Cord Injury; UEMS = Upper Extremity Motor Score.

Experimental Protocols

I. Formulation of SUN13837 for Intravenous Administration in Rats

This protocol is for the preparation of an injectable solution of **SUN13837**.

Materials:

- **SUN13837** powder
- Dimethyl sulfoxide (DMSO)



- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- · Pipettes and sterile filter tips
- Vortex mixer

Procedure:

- Prepare DMSO Stock Solution:
 - Accurately weigh the desired amount of SUN13837 powder.
 - Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
 Ensure the powder is completely dissolved by vortexing.
- Prepare the Final Injectable Formulation:
 - The following formulation is a common vehicle for water-insoluble compounds for in vivo use: 10% DMSO: 40% PEG300: 5% Tween 80: 45% Saline.
 - To prepare 1 mL of the final formulation, aseptically combine the following in a sterile tube in the specified order, mixing thoroughly after each addition:
 - 100 μL of the SUN13837 DMSO stock solution.
 - 400 μL of PEG300. Mix until the solution is clear.
 - 50 μL of Tween 80. Mix until the solution is clear.
 - 450 μL of sterile saline. Mix until the solution is clear and homogenous.
 - The final concentration of this example formulation would be 1 mg/mL. Adjust the initial stock concentration or formulation volumes as needed to achieve the desired final dosage



concentration.

Storage:

 It is recommended to prepare the final formulation fresh on the day of use. If temporary storage is necessary, store at 4°C and protect from light. Before use, warm the solution to room temperature.

II. Intravenous Administration Protocol for a Rat SCI Model

This protocol details the intravenous (tail vein) injection of **SUN13837** in a rat model of spinal cord injury.

Animal Model:

- Adult female Sprague-Dawley rats are commonly used for SCI models.
- Spinal cord injury is induced, typically a contusion injury at a specific thoracic level (e.g., T9).

Materials:

- Prepared SUN13837 injectable formulation
- · Rat restraint device
- Heat lamp or warming pad
- 70% ethanol
- Sterile gauze
- Insulin syringes with a 27-30 gauge needle
- Anesthetic (e.g., isoflurane, or a ketamine/xylazine mixture)

Procedure:

Animal Preparation:



- Anesthetize the rat according to your institution's approved animal care and use protocol.
- To facilitate vasodilation of the tail veins, place the rat on a warming pad or use a heat lamp directed towards the tail for a few minutes. This will make the veins more visible and easier to access.
- Injection Site Preparation:
 - Position the rat in a restraint device, ensuring the tail is accessible.
 - Identify one of the lateral tail veins, which run along the sides of the tail.
 - Gently wipe the injection area with 70% ethanol.
- Administration of SUN13837:
 - Draw the calculated volume of the SUN13837 formulation into the syringe. Ensure there
 are no air bubbles. The typical dose in rat SCI models is 1 mg/kg.
 - With the needle bevel facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).
 - A successful insertion may be indicated by a small flash of blood in the needle hub.
 - Slowly inject the solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail.
 - Administer the full dose.
- Post-Injection Care:
 - After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
 - Monitor the animal until it has fully recovered from anesthesia.
 - Return the animal to its cage.



- Dosing Schedule:
 - In the preclinical SCI model, SUN13837 was administered intravenously once daily for 10 consecutive days, with the first dose given 90 minutes after the initial injury.

Visualizations
Signaling Pathway of SUN13837





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